Cas no 41308-76-3 (Allyl a-D-Mannopyranoside)

Allyl α-D-Mannopyranoside is a glycoside derivative of mannose, featuring an allyl group at the anomeric position. This compound is widely utilized in glycochemistry and carbohydrate research due to its reactive allyl functionality, which enables further modifications through click chemistry or other coupling reactions. Its α-configuration provides stereochemical specificity, making it valuable for synthesizing glycoconjugates, oligosaccharides, and glycodendrimers. The product is particularly advantageous for controlled glycosylation reactions and the development of bioactive molecules. Its stability and solubility in common organic solvents further enhance its utility in synthetic applications. Allyl α-D-Mannopyranoside serves as a versatile intermediate in medicinal chemistry and glycobiology studies.
Allyl a-D-Mannopyranoside structure
Allyl a-D-Mannopyranoside structure
Product Name:Allyl a-D-Mannopyranoside
CAS No:41308-76-3
MF:C9H16O6
MW:220.219743728638
CID:327571
PubChem ID:11183597
Update Time:2025-07-01

Allyl a-D-Mannopyranoside Chemical and Physical Properties

Names and Identifiers

    • a-D-Mannopyranoside, 2-propen-1-yl
    • ALLYL-ALPHA-D-MANNOPYRANOSIDE
    • C9H16O6
    • CS-0100941
    • A873079
    • Allyl alpha-D-mannopyranoside, 95%
    • (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
    • (2R,3S,4S,5S,6S)-2-(HYDROXYMETHYL)-6-(PROP-2-EN-1-YLOXY)OXANE-3,4,5-TRIOL
    • CHEMBL3799758
    • Allyl alpha-D-mannopyranoside
    • (2S,3S,4S,5S,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 41308-76-3
    • MFCD08274515
    • SCHEMBL118226
    • XJNKZTHFPGIJNS-DFTQBPQZSA-N
    • allyl a-d-mannopyranoside
    • Allyl a-D-Mannopyranoside
    • Inchi: 1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8+,9+/m1/s1
    • InChI Key: XJNKZTHFPGIJNS-DFTQBPQZSA-N
    • SMILES: O1[C@@H]([C@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OCC=C

Computed Properties

  • Exact Mass: 220.095
  • Monoisotopic Mass: 220.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.6
  • Topological Polar Surface Area: 99.4A^2

Allyl a-D-Mannopyranoside Pricemore >>

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$ 50.00 2022-06-08
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Additional information on Allyl a-D-Mannopyranoside

Introduction to Allyl α-D-Mannopyranoside (CAS No. 41308-76-3)

Allyl α-D-Mannopyranoside, a derivative of the monosaccharide D-mannose, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This glycoside, characterized by its unique structural properties, has garnered attention for its potential applications in drug development, synthetic chemistry, and biomolecular interactions. The compound is formally identified by its CAS number 41308-76-3, which distinguishes it from other isomers and analogs in the chemical registry.

The molecular structure of Allyl α-D-Mannopyranoside consists of a D-mannopyranose core substituted with an allyl group at the anomeric carbon. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex carbohydrates and glycosides. The presence of the allyl group enhances the compound's utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in constructing biologically relevant molecules.

In recent years, there has been growing interest in the role of Mannopyranosides as pharmacophores in drug discovery. The structural motif of α-D-mannopyranoside is found in numerous natural products and glycoproteins, suggesting its importance in biological processes. Research has highlighted the potential of Mannopyranosides as scaffolds for developing therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Allyl α-D-Mannopyranoside, with its modifiable structure, offers a versatile platform for such investigations.

One of the most compelling aspects of Allyl α-D-Mannopyranoside is its role in carbohydrate-based drug design. The compound's ability to mimic natural glycosidic linkages makes it an excellent candidate for studying enzyme-glycan interactions. For instance, researchers have utilized Allyl α-D-Mannopyranoside to probe the mechanisms of glycosidases and glycosyltransferases, which are enzymes critical in carbohydrate metabolism and cell signaling. These studies not only enhance our understanding of biological pathways but also provide insights into potential drug targets.

Advances in synthetic methodologies have further expanded the applications of Allyl α-D-Mannopyranoside. Modern techniques allow for precise modifications at various positions on the sugar ring, enabling the creation of a diverse library of glycosides with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where subtle structural changes can significantly alter biological activity. For example, derivatives of Allyl α-D-Mannopyranoside have been investigated for their antimicrobial and anti-inflammatory properties, underscoring their therapeutic potential.

The compound's reactivity also makes it a useful tool in synthetic organic chemistry. The allyl group provides a convenient handle for further functionalization, allowing chemists to construct intricate molecular architectures. This has led to the development of novel synthetic routes for complex carbohydrates and glycopeptides, which are essential components of many biologics and vaccines. The ability to efficiently synthesize these molecules is crucial for both academic research and industrial applications.

Recent studies have also explored the use of Allyl α-D-Mannopyranoside in biocatalysis and enzymatic transformations. By serving as a substrate or inhibitor for specific enzymes, this compound can help elucidate reaction mechanisms and optimize biocatalytic processes. Such investigations are vital for developing sustainable chemical manufacturing methods that align with green chemistry principles. The compound's compatibility with enzymatic systems further highlights its importance as a building block in synthetic biology.

In conclusion, Allyl α-D-Mannopyranoside (CAS No. 41308-76-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a versatile tool for drug discovery, synthetic chemistry, and biomolecular studies. As research continues to uncover new applications for this compound, its importance is likely to grow even further. The ongoing exploration of Mannopyranosides promises to yield valuable insights into biological processes and innovative solutions for therapeutic challenges.

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